[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium: is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium typically involves a multi-component reaction. One common method is the domino Knoevenagel-Michael-cyclization reaction. This reaction involves the condensation of aromatic aldehydes, resorcinol, and malononitrile in the presence of a catalytic amount of sodium carbonate under grinding conditions . The reaction is efficient and can be carried out under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Formation of quinones and nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation and inflammation .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation . The cyano and hydroxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure but lack the phenyl and hydroxy-oxoazanium groups.
3-(bromoacetyl)coumarins: These compounds have a bromoacetyl group instead of the cyano group and exhibit different reactivity and biological activities.
Uniqueness: The presence of both the cyano and hydroxy-oxoazanium groups in [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium makes it unique. These functional groups contribute to its high reactivity and potential for diverse chemical transformations. Additionally, the compound’s ability to interact with multiple molecular targets enhances its pharmacological potential.
Properties
IUPAC Name |
[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-10(6-9)19(21)22)12-5-4-11(20)7-14(12)23-16(13)18/h1-7,15H,18H2,(H-,20,21,22)/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMQFUSASYMML-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)O)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)O)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N3O4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.